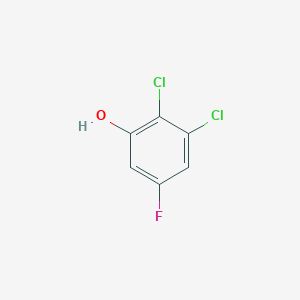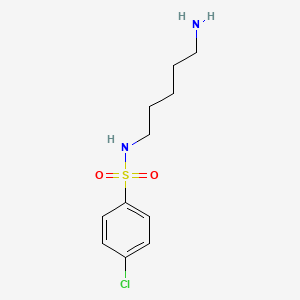
2,3-Dichloro-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-fluorophenol (DCFP) is an aromatic phenol compound that is used in various scientific research applications. It is a colorless, water-soluble solid with a melting point of 102-106°C and a boiling point of 241-243°C. DCFP is a highly reactive compound, and it is used as an intermediate in organic synthesis. It is also used in the synthesis of various organic compounds, such as dyes, agricultural chemicals, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Anaerobic Transformation Studies
- Anaerobic Transformation of Phenol to Benzoate: Investigated the transformation of phenol analogues, including fluorophenols, to benzoate by an anaerobic, phenol-degrading consortium. Fluorophenols like 2-fluorophenol were transformed, indicating a mechanism where the carboxyl group is introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
Structural Analysis
- Structural Analysis at Different Conditions: Explored the crystallization and polymorphism of various fluorophenols, including 2-fluorophenol, under different conditions. The study provided insights into the unique hydrogen-bonding behavior and structural variations (Oswald, Allan, Motherwell, & Parsons, 2005).
Microbial Degradation
- Rhodococcus Strain Degradation: Isolated and characterized a Rhodococcus strain capable of degrading 2-fluorophenol and other organofluorine compounds. This research contributes to understanding the microbial metabolism of fluorinated compounds (Duque et al., 2012).
Oxidative Dehalogenation
- Oxidative Dehalogenation by Rhodococcus opacus: Investigated the regiospecificity of hydroxylation of C2-halogenated phenols, including 2-fluorophenol, by Rhodococcus opacus. This study sheds light on the microbial enzymatic processes involved in defluorination and dechlorination of halogenated phenols (Bondar et al., 1999).
Impurity Detection in Pharmaceuticals
- Regioisomer Impurity Detection in Pharmaceuticals: Developed a method for detecting and quantifying regioisomer impurities in pharmaceutical raw materials, specifically targeting compounds like 3-chloro-5-fluorophenol. This research is crucial for quality control in pharmaceutical manufacturing (Denton, Chen, & Loughlin, 2017).
Enzymatic Oxidation
- Tyrosinase-catalyzed Oxidation of Fluorophenols: Studied the enzymatic oxidation of fluorophenols, including 2-fluorophenol, by tyrosinase. This research enhances understanding of the biochemical interactions and potential applications of fluorophenols in enzymatic processes (Battaini et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that halogenated phenols, a group to which this compound belongs, are often involved in various biochemical processes . They can interact with different enzymes and proteins, affecting their function and potentially leading to various biological effects .
Mode of Action
For instance, they can be hydroxylated to (chloro)catechols and further metabolized
Biochemical Pathways
It’s known that halogenated phenols can be metabolized via two main pathways in bacteria . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . The downstream effects of these pathways can vary depending on the specific compound and the organism in which it is metabolized.
Result of Action
Halogenated phenols can have various effects depending on their specific structures and the organisms in which they are metabolized
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of halogenated phenols
Propiedades
IUPAC Name |
2,3-dichloro-5-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKORBYSIMQWPHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














